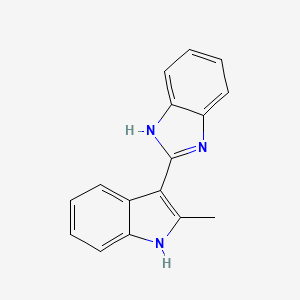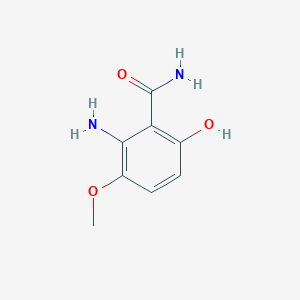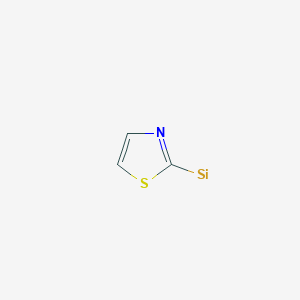
CID 22135129
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “CID 22135129” is known as Clopidogrel. Clopidogrel is an antiplatelet agent used to prevent blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease. It is a prodrug that requires metabolic activation to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
Clopidogrel is synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of the thienopyridine core: This is achieved by reacting 2-chlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of a base.
Cyclization: The intermediate product undergoes cyclization to form the thienopyridine ring.
Introduction of the ester group: The ester group is introduced through esterification reactions.
Final steps:
Industrial Production Methods
Industrial production of Clopidogrel follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
Clopidogrel undergoes several types of chemical reactions, including:
Oxidation: Clopidogrel is oxidized to its active thiol metabolite.
Hydrolysis: The ester group in Clopidogrel can undergo hydrolysis under acidic or basic conditions.
Substitution: The chlorine atom in the thienopyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Hydrolysis: Acidic or basic conditions with water or alcohols.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: The active thiol metabolite of Clopidogrel.
Hydrolysis: Carboxylic acid derivatives.
Substitution: Various substituted thienopyridine derivatives.
科学的研究の応用
Clopidogrel has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiplatelet agents and their synthesis.
Biology: Investigated for its effects on platelet aggregation and blood clotting mechanisms.
Medicine: Extensively used in clinical trials for preventing myocardial infarction and stroke.
Industry: Used in the pharmaceutical industry for the production of antiplatelet medications.
作用機序
Clopidogrel is activated via a two-step reaction to an active thiol-containing metabolite. This active form irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
類似化合物との比較
Similar Compounds
Ticlopidine: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Prasugrel: A newer antiplatelet agent with a faster onset of action and higher potency.
Ticagrelor: A non-thienopyridine antiplatelet agent that reversibly binds to P2Y12 receptors.
Uniqueness
Clopidogrel is unique in its balance of efficacy and safety. It has a well-established clinical profile and is widely used in combination with aspirin for dual antiplatelet therapy. Its irreversible binding to P2Y12 receptors provides long-lasting antiplatelet effects, making it suitable for chronic use in patients with cardiovascular diseases.
特性
分子式 |
C3H2NSSi |
|---|---|
分子量 |
112.21 g/mol |
InChI |
InChI=1S/C3H2NSSi/c6-3-4-1-2-5-3/h1-2H |
InChIキー |
IRRGJAIOMJQWST-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14270974.png)
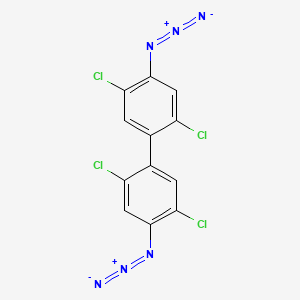
![(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)

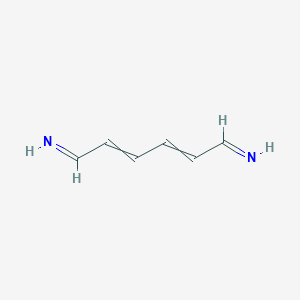
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
